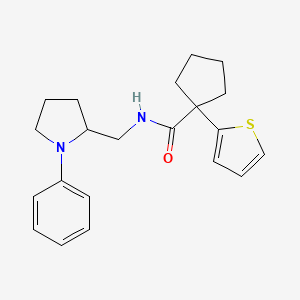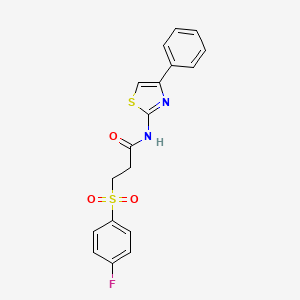
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide, also known as Compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 is not fully understood, but it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer growth. In one study, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 was found to inhibit the activity of a kinase enzyme involved in breast cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of arthritis. Additionally, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been shown to induce apoptosis in breast cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 in lab experiments is its potential therapeutic applications in treating diseases such as cancer and arthritis. Additionally, its synthesis has been achieved using various methods, allowing for flexibility in experimental design. However, one limitation of using 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1. One direction is to further investigate its mechanism of action and identify specific enzymes or signaling pathways that it targets. Additionally, future research could explore its potential applications in treating other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been achieved using different methods, including the reaction of isochroman-3-carboxylic acid with 2-fluorophenol followed by the reaction with N,N-dimethylacetamide and ethyl chloroformate. Another method involves the reaction of isochroman-3-carboxylic acid with 2-fluorophenol followed by the reaction with N-methylmorpholine and isobutyl chloroformate. Both methods have resulted in the successful synthesis of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been studied for its potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. In one study, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been shown to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-16-7-3-4-8-17(16)23-12-18(21)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYSNKOHXDAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2909138.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)
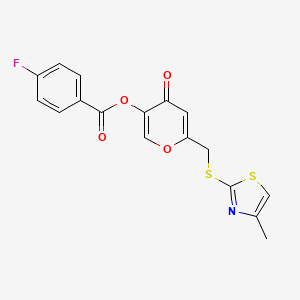
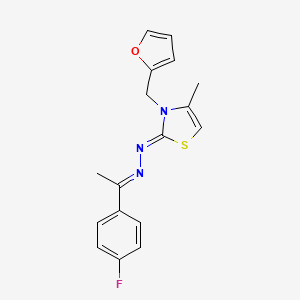
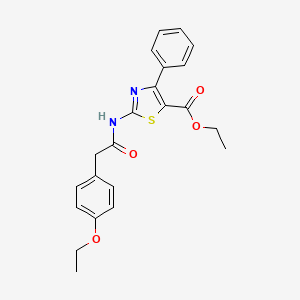
![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)
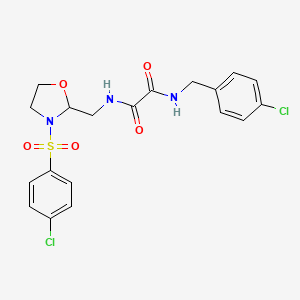
![N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2909150.png)
![N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909151.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2909152.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone](/img/structure/B2909153.png)

